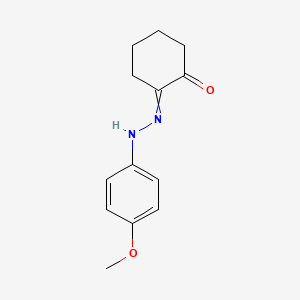
Cyclohexanedione-mono-p-methoxyphenylhydrazone
Cat. No. B8349974
M. Wt: 232.28 g/mol
InChI Key: KNCDPROEWFUTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04271073
Procedure details


6-methoxy-1,2,3,4-tetrahydrocarbazol-1-one 123 g. (1 mole) of p-methoxyaniline are dissolved in 600 ml. of water with the addition of 260 g. of concentrated hydrochloric acid. After cooling down to 0° C., 69 g. of sodium nitrate dissolved in 130 ml. of water are added dropwise to the solution. The diazotation being complete, 350 ml. of methanol and 148 g. (1 mole) of the sodium salt of the 1-hydroxymethylene-cyclohexanone are added and the temperature is maintained below +3° C. by adding ice. By the addition of 33.5 g. of anhydrous sodium carbonate and 250 g. of crystallized sodium acetate the solution is standardized to pH 5 to 6. After coupling is completed (10 to 12 hours or so), the solution is made up to a pH 9 to 9.5, stirred three hours at room temperature, filtered with suction and washed with water until free from alkali. Thus, cyclohexanedione-mono-p-methoxyphenylhydrazone is obtained which melts at 177° C. and has a yield of 202 g. (=87% of the theoretical).







[Compound]
Name
1-hydroxymethylene-cyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven




Identifiers


|
REACTION_CXSMILES
|
COC1C=C2C(=CC=1)[NH:12][C:11]1[C:10](=[O:16])[CH2:9][CH2:8][CH2:7][C:6]2=1.[CH3:17][O:18][C:19]1[CH:25]=[CH:24][C:22]([NH2:23])=[CH:21][CH:20]=1.Cl.[N+]([O-])([O-])=O.[Na+].[Na].C(=O)([O-])[O-].[Na+].[Na+].C([O-])(=O)C.[Na+]>CO.O>[CH3:17][O:18][C:19]1[CH:25]=[CH:24][C:22]([NH:23][N:12]=[C:11]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]2=[O:16])=[CH:21][CH:20]=1 |f:3.4,6.7.8,9.10,^1:31|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
123 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C2C=3CCCC(C3NC2=CC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(N)C=C1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Step Seven
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
[Compound]
|
Name
|
1-hydroxymethylene-cyclohexanone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred three hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature is maintained below +3° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding ice
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
By the addition of 33.5 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
10 to 12 hours
|
|
Duration
|
11 (± 1) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water until free from alkali
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)NN=C1C(CCCC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
